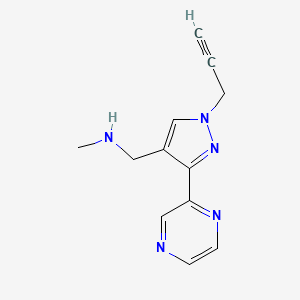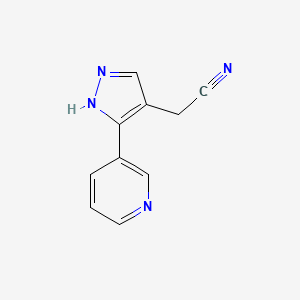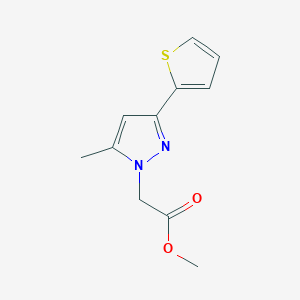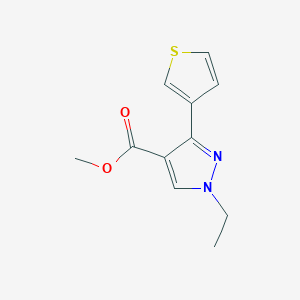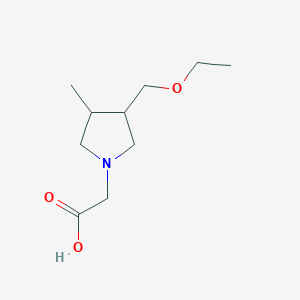
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)acetic acid
Overview
Description
The compound is a derivative of acetic acid, which is a simple carboxylic acid. Acetic acid is a colorless liquid that has a strong and distinct pungent smell . It’s the main component of vinegar, apart from water .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carboxylic acids and their derivatives can generally be synthesized through various methods. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Chemical Reactions Analysis
Carboxylic acids and their derivatives undergo a variety of chemical reactions. For example, esters, which are carboxylic acid derivatives, can undergo hydrolysis, a reaction where the ester is split into a carboxylic acid and an alcohol in the presence of water .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include aspects like boiling point, melting point, density, and solubility. Acetic acid, for example, is a colorless liquid with a pungent smell and sour taste. It has a boiling point of about 391K and a density of 1.049 g/cm³ .Scientific Research Applications
Auxin Activity and Molecular Structure
Research has shown that compounds related to 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)acetic acid, such as 2-Methylindole-3-acetic acid (2-Me-IAA), exhibit auxin activity, which plays a crucial role in plant growth regulation. The study of these compounds' auxin activity helps understand their potential in agricultural applications, especially in plant growth promotion and development. The auxin activity of these compounds is assessed through bioassays, providing insights into their effectiveness and potential applications in enhancing agricultural productivity (Antolić et al., 2004).
Corrosion Inhibition
Pyrrolidine derivatives, including compounds structurally related to this compound, have been synthesized and tested for their efficacy as corrosion inhibitors for steel in acidic environments. These studies are crucial for the development of new materials that can withstand corrosive conditions, thereby extending the lifespan of metal components in various industrial applications (Bouklah et al., 2006).
Synthetic Chemistry and Drug Development
The synthesis of new nitrogen-bridged heterocycles and other related compounds has been explored for their potential applications in medicinal chemistry. These compounds serve as key intermediates in the development of pharmaceuticals and have applications in drug synthesis, offering a pathway to create novel therapeutics with potential benefits in treating various diseases (Kakehi et al., 1995).
Chiral Auxiliary Compounds
Research into chiral auxiliary compounds, such as 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, highlights their importance in asymmetric synthesis. These compounds are used to achieve stereoselective synthesis, a critical aspect of creating pharmaceuticals with desired chiral properties. Understanding the structure and applications of these auxiliary compounds is essential for advancing the synthesis of chiral drugs (Majewska, 2019).
Safety and Hazards
Future Directions
The future directions of research on a compound depend on its potential applications and current limitations. For example, deep eutectic solvents have emerged as promising green solvents due to their versatility and properties such as high biodegradability, inexpensiveness, ease of preparation, and negligible vapor pressure .
properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-7-9-5-11(4-8(9)2)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBKPNDSEGTOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



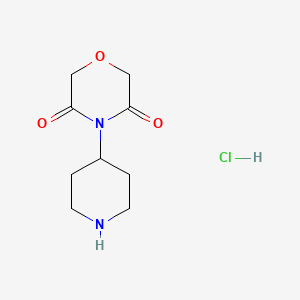
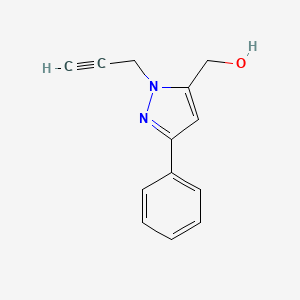

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
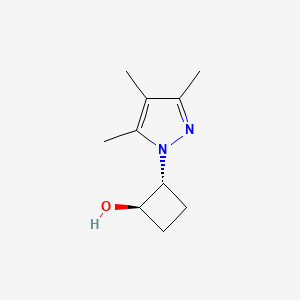
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)
